N-(1-ethyl-6-oxopyridin-3-yl)-2-[3-(methoxymethyl)phenyl]acetamide
Description
N-(1-ethyl-6-oxopyridin-3-yl)-2-[3-(methoxymethyl)phenyl]acetamide: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridinone core, which is often associated with biological activity, and a phenylacetamide moiety, which can influence its chemical properties and reactivity.
Properties
IUPAC Name |
N-(1-ethyl-6-oxopyridin-3-yl)-2-[3-(methoxymethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-19-11-15(7-8-17(19)21)18-16(20)10-13-5-4-6-14(9-13)12-22-2/h4-9,11H,3,10,12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBQCTFDGCJPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)NC(=O)CC2=CC(=CC=C2)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-6-oxopyridin-3-yl)-2-[3-(methoxymethyl)phenyl]acetamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyridinone Core: This can be achieved through the condensation of an appropriate aldehyde with an amine, followed by cyclization and oxidation steps.
Introduction of the Ethyl Group: Alkylation reactions can be used to introduce the ethyl group at the desired position on the pyridinone ring.
Attachment of the Phenylacetamide Moiety: This step often involves amide bond formation, typically through the reaction of an amine with an acyl chloride or an activated ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(1-ethyl-6-oxopyridin-3-yl)-2-[3-(methoxymethyl)phenyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be investigated for potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored as drug candidates. The pyridinone core is a common motif in many biologically active molecules, suggesting potential pharmacological activity.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, where its unique chemical properties might impart desirable characteristics.
Mechanism of Action
The mechanism of action of N-(1-ethyl-6-oxopyridin-3-yl)-2-[3-(methoxymethyl)phenyl]acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N-(1-ethyl-6-oxopyridin-3-yl)-2-phenylacetamide: Lacks the methoxymethyl group, which might affect its solubility and reactivity.
N-(1-methyl-6-oxopyridin-3-yl)-2-[3-(methoxymethyl)phenyl]acetamide: Has a methyl group instead of an ethyl group, potentially altering its biological activity.
N-(1-ethyl-6-oxopyridin-3-yl)-2-[4-(methoxymethyl)phenyl]acetamide: The position of the methoxymethyl group on the phenyl ring is different, which could influence its chemical and biological properties.
Uniqueness
N-(1-ethyl-6-oxopyridin-3-yl)-2-[3-(methoxymethyl)phenyl]acetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity, solubility, and biological activity. The combination of the pyridinone core with the methoxymethyl-substituted phenylacetamide moiety provides a distinct chemical profile that can be exploited in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
